molecular formula C15H18F2O3 B1325931 Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate CAS No. 898753-02-1

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate

Cat. No. B1325931
M. Wt: 284.3 g/mol
InChI Key: SKSNHMWUAYOCRY-UHFFFAOYSA-N
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Description

The compound “Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate” is an ester derived from a heptanoic acid (a seven-carbon chain acid) and ethanol. The 7th carbon of the heptanoic acid is connected to a 2,3-difluorophenyl group (a phenyl group with fluorine atoms at the 2nd and 3rd positions) and an ethyl group through an ester linkage .


Molecular Structure Analysis

The molecular structure of this compound would consist of a seven-carbon chain (heptanoate) with a 2,3-difluorophenyl group attached to the 7th carbon. The 7th carbon would also be connected to an ethyl group through an ester linkage .

Scientific Research Applications

Synthesis Methods

  • Improved Synthesis Techniques : A study by Ballini, Marcantoni, and Petrini (1991) describes an improved method for synthesizing ethyl or methyl 7-oxoheptanoate, which may be relevant to the synthesis of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate. This method involves the reaction of cycloheptanone with potassium persulfate in ethanol, followed by oxidation to yield the desired product in good yields (Ballini, Marcantoni, & Petrini, 1991).

Polymorphism in Pharmaceutical Compounds

  • Polymorphism Study : A study on polymorphic forms of a compound closely related to Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate is conducted by Vogt et al. (2013). This research uses spectroscopic and diffractometric techniques to characterize two polymorphic forms of a pharmaceutical compound, highlighting the challenges in analytical and physical characterization (Vogt et al., 2013).

Photochemical Reactions

  • Photochemical Reaction Study : Tokuda, Watanabe, and Itoh (1978) explore the photochemical reactions of related compounds, such as ethyl 2-oxo-1-cyclohexanecarboxylate, in different alcohols. This study provides insights into the behavior of similar ester compounds under photochemical conditions (Tokuda, Watanabe, & Itoh, 1978).

Synthesis of Related Compounds

  • Synthesis of Derivatives : Research by Nurieva et al. (2015) describes the synthesis of derivatives of 7-oxoheptanoate, which exhibit cytotoxicity against certain cancer cells. This suggests potential applications of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate in medicinal chemistry (Nurieva et al., 2015).

Catalysis and Polymerization

  • Catalysis in Polymerization : A study by Matsugi et al. (2002) investigates new titanium complexes for ethylene polymerization, which could be relevant for understanding the role of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate in similar applications (Matsugi et al., 2002).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information on “Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate”, it’s difficult to provide accurate safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use as a building block in the synthesis of more complex molecules, or its potential biological activity .

properties

IUPAC Name

ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSNHMWUAYOCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645614
Record name Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate

CAS RN

898753-02-1
Record name Ethyl 2,3-difluoro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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